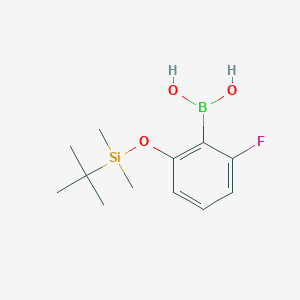

(2-((tert-Butyldimethylsilyl)oxy)-6-fluorophenyl)boronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2-((叔丁基二甲基硅基)氧基)-6-氟苯基)硼酸是一种有机硼化合物,其特征在于硼酸官能团连接到一个苯环上,该苯环被叔丁基二甲基硅基 (TBDMS) 基团和一个氟原子取代。

准备方法

合成路线和反应条件

(2-((叔丁基二甲基硅基)氧基)-6-氟苯基)硼酸的合成通常包括以下步骤:

羟基的保护: 使用叔丁基二甲基硅基氯 (TBDMS-Cl) 在咪唑或三乙胺等碱的存在下保护苯环上的羟基。

硼酸基团的引入: 然后将受保护的酚在钯催化剂和醋酸钾等碱的存在下,使用双(频哪醇合)二硼 (B2Pin2) 等硼源进行硼化反应。

工业生产方法

(2-((叔丁基二甲基硅基)氧基)-6-氟苯基)硼酸的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器以实现高效混合和热传递,以及使用自动化系统以精确控制反应条件。

化学反应分析

反应类型

(2-((叔丁基二甲基硅基)氧基)-6-氟苯基)硼酸会发生多种类型的化学反应,包括:

氧化: 硼酸基团可以氧化形成酚或其他含氧衍生物。

还原: 硼酸基团可以还原形成硼烷或其他还原的硼物种。

取代: 硼酸基团可以参与铃木-宫浦交叉偶联反应,与芳基或乙烯基卤化物形成碳-碳键。

常用试剂和条件

氧化: 在碱的存在下使用过氧化氢 (H2O2) 或偏硼酸钠 (NaBO3)。

还原: 硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4)。

取代: 钯催化剂 (例如 Pd(PPh3)4) 和碱,如碳酸钾 (K2CO3) 或碳酸铯 (Cs2CO3)。

主要产物

氧化: 酚或醌。

还原: 硼烷或硼氢化物。

取代: 联芳基化合物或其他交叉偶联产物。

科学研究应用

Chemical Properties and Structure

The molecular formula of (2-((tert-Butyldimethylsilyl)oxy)-6-fluorophenyl)boronic acid is C12H20BFO3Si, with a molecular weight of approximately 270.18 g/mol. The presence of the tert-butyldimethylsilyl group enhances the compound's stability and solubility in organic solvents, making it suitable for various chemical reactions .

Organic Synthesis

One of the primary applications of this compound is in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, facilitating the construction of complex organic molecules.

Suzuki-Miyaura Coupling

- Mechanism : The boronic acid group readily undergoes coupling with various aryl and vinyl halides in the presence of a palladium catalyst. This process is essential for synthesizing pharmaceuticals and agrochemicals.

- Case Studies : Research has demonstrated the effectiveness of this compound in forming complex structures. For instance, it has been employed to synthesize biologically active compounds by introducing fluorinated phenyl groups into target molecules .

Recent studies have indicated that boronic acids, including this compound, exhibit various biological activities that may be harnessed for therapeutic purposes.

Anticancer Properties

- Mechanism : Some boronic acids have shown potential as inhibitors of proteasomes and other enzymes involved in cancer progression.

- Research Findings : Investigations into the anticancer properties of related compounds indicate that they may induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Antibacterial Activity

The compound has also been studied for its antibacterial properties. Boronic acids can inhibit bacterial growth by interfering with essential cellular processes.

Material Science Applications

In addition to organic synthesis and medicinal chemistry, this compound is utilized in material science.

Surface Modification

Boronic acids can modify surfaces to create functionalized materials with specific properties. For instance, they can be used to prepare organic monolayers on silicon and metal oxides, enhancing the performance of electronic devices.

作用机制

The mechanism of action of (2-((tert-Butyldimethylsilyl)oxy)-6-fluorophenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other biologically active compounds. The tert-butyldimethylsilyl group provides steric protection, enhancing the stability and selectivity of the compound.

相似化合物的比较

类似化合物

(2-((叔丁基二甲基硅基)氧基)苯基)硼酸: 结构类似,但缺少氟原子。

(2-((叔丁基二甲基硅基)氧基)萘-6-硼酸: 结构类似,但萘环代替了苯环。

(叔丁基二甲基硅基氧基)乙醛: 包含类似的 TBDMS 基团,但具有醛官能团而不是硼酸。

独特性

(2-((叔丁基二甲基硅基)氧基)-6-氟苯基)硼酸的独特性在于同时存在氟原子和硼酸基团,这赋予了其独特的反应性和潜在应用。氟原子增强了化合物的稳定性和亲脂性,使其成为药物化学中宝贵的构建块。

生物活性

(2-((tert-Butyldimethylsilyl)oxy)-6-fluorophenyl)boronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This compound features a boronic acid functional group attached to a fluorinated phenyl ring, which enhances its reactivity and stability in various chemical environments.

The chemical structure of this compound includes the following characteristics:

- Molecular Formula : C12H20BFO3Si

- Molecular Weight : 270.18 g/mol

- CAS Number : 2377608-43-8

| Property | Value |

|---|---|

| Molecular Formula | C12H20BFO3Si |

| Molecular Weight | 270.18 g/mol |

| CAS Number | 2377608-43-8 |

| Solubility | Moderate (0.0557 mg/ml) |

Research indicates that boronic acids, including this compound, exhibit various biological activities. They have been studied for their potential as:

- Anticancer Agents : The boronic acid moiety can act as a proteasome inhibitor, which is crucial in cancer cell survival.

- Enzyme Inhibitors : They can inhibit serine proteases and other enzymes, affecting various metabolic pathways.

- Antiviral Activity : Some studies suggest that boronic acids may interfere with viral replication processes.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of boronic acids can selectively induce apoptosis in cancer cells through the inhibition of the proteasome pathway. The specific compound showed significant cytotoxicity against breast cancer cell lines, indicating its potential as a therapeutic agent .

- Enzyme Inhibition : Another research article highlighted the inhibitory effects of boronic acids on the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in glucose metabolism and is a target for diabetes treatment. The compound exhibited a competitive inhibition profile, suggesting its utility in the development of antidiabetic therapies .

- Antiviral Properties : A recent investigation into the antiviral properties of boronic acids revealed that they could inhibit the replication of certain viruses by disrupting their protein synthesis mechanisms, thus highlighting their potential in antiviral drug development .

Synthesis and Applications

The synthesis of this compound typically involves:

- Formation of Boronic Acid : The reaction of appropriate fluorinated phenols with boron reagents.

- Protection Strategy : The use of tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl functionalities during synthesis.

This compound is particularly valuable in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in complex organic molecules .

Comparison with Similar Compounds

The presence of the fluorine atom distinguishes this compound from other similar compounds, potentially enhancing its reactivity and biological activity.

Table 2: Comparison with Similar Compounds

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| (2-(Benzyloxy)-5-methylphenyl)boronic acid | 0.53 | Non-fluorinated variant |

| (3,5-Bis((tert-butyldimethylsilyl)oxy)phenyl)boronic acid | 0.92 | Higher silyl substitution |

属性

分子式 |

C12H20BFO3Si |

|---|---|

分子量 |

270.18 g/mol |

IUPAC 名称 |

[2-[tert-butyl(dimethyl)silyl]oxy-6-fluorophenyl]boronic acid |

InChI |

InChI=1S/C12H20BFO3Si/c1-12(2,3)18(4,5)17-10-8-6-7-9(14)11(10)13(15)16/h6-8,15-16H,1-5H3 |

InChI 键 |

DCVKLQRUOVMPRL-UHFFFAOYSA-N |

规范 SMILES |

B(C1=C(C=CC=C1F)O[Si](C)(C)C(C)(C)C)(O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。